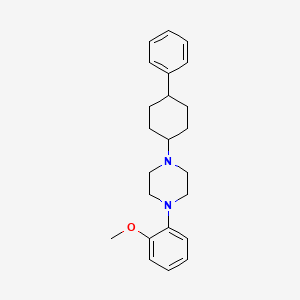
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. CNPA is a member of the acrylamide family of compounds, which are widely used in various industrial and laboratory settings. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied extensively in the scientific research community due to its potential applications in various fields. One of the primary research areas for N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is in the development of new drugs for the treatment of cancer. Several studies have shown that N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis (cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of several enzymes involved in cell growth and survival, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to modulate the immune system by increasing the production of cytokines and chemokines, which are important for immune cell activation and recruitment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide for lab experiments is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the optimization of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide, which could lead to the development of new cancer therapies. Additionally, the potential anti-inflammatory and immunomodulatory effects of N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide warrant further investigation for the treatment of inflammatory and autoimmune diseases.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)acrylamide. Other methods of synthesis include the reaction of 5-chloro-2-methylphenylamine with 4-nitrophenylacrylonitrile or 4-nitrophenylacetyl chloride.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-6-13(17)10-15(11)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQXXBSYAOPFEW-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)
![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)

![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)